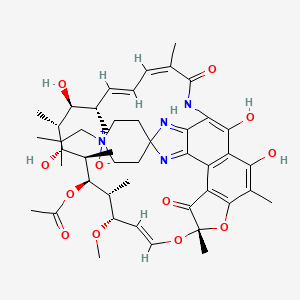

Rifabutin N-oxide

Description

Significance of N-Oxidation in Rifamycin (B1679328) Chemistry

N-oxidation involves the conversion of a tertiary amine to an N-oxide. In the context of rifamycin chemistry, this modification can influence several key parameters. For instance, the introduction of an N-oxide moiety can alter a compound's polarity, which may affect its solubility and cell permeability. From a metabolic standpoint, N-oxidation can either be a step in the deactivation of a drug or a bioactivation pathway. For example, Rifampicin (B610482) N-oxide is known as a metabolite of the primary anti-tuberculosis drug Rifampicin. chemicalbook.comresearchgate.net

In drug discovery, the deliberate synthesis of N-oxide derivatives is explored as a strategy to create new chemical entities with potentially improved therapeutic profiles. The N-oxide group can change the electronic and steric properties of the molecule, leading to altered interactions with its biological target. This chemical modification is a recognized strategy in medicinal chemistry for developing new antitubercular agents, as N-oxide-containing heterocycles have shown promise in generating reactive oxygen species, a mechanism for combating Mycobacterium tuberculosis. nih.gov

Overview of Rifabutin (B1679326) N-Oxide as a Research Compound

Rifabutin N-oxide is a derivative of rifabutin, a spiropiperidyl-rifamycin. nih.gov Rifabutin itself is recognized for its broad-spectrum antimicrobial activity, notably against the Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis. nih.gov this compound is primarily a compound of interest in research settings, where it is used to understand structure-activity relationships within the rifamycin class.

It is synthesized from its parent compound, rifabutin, through an oxidation reaction. google.com Research has shown that this compound possesses antibacterial activity, particularly against Mycobacterium avium. google.com However, studies have also indicated that its activity against certain Gram-negative bacteria, such as E. coli, is weak. google.com As a research compound, it serves as a tool for exploring the impact of N-oxidation on the antimicrobial efficacy and spectrum of rifabutin. chemicalbook.com

Table 1: Chemical Properties of this compound

| Property | Data | Source(s) |

| Chemical Name | (9S,12E,14S,15R,16S,17R,18R,19R,20S,21S,22E,24Z)-Spiro[9,4-(epoxypentadeca nih.govgoogle.comtrienimino)-2H-furo[2',3':7,8]naphth[1,2-d]imidazole-2,4'-piperidine]-5,10,26(3H,9H)-trione, 16-(acetyloxy)-6,18,20-trihydroxy-14-methoxy-7,9,15,17,19,21,25-heptamethyl-1'-(2-methylpropyl)-1-N-Oxide | synzeal.com |

| CAS Number | 645406-37-7 | allmpus.compharmaffiliates.com |

| Molecular Formula | C46H62N4O12 | allmpus.compharmaffiliates.com |

| Molecular Weight | 863.02 g/mol | pharmaffiliates.com |

Table 2: Research Findings on the Synthesis of this compound

| Aspect | Finding | Source(s) |

| Starting Material | Rifabutin | google.com |

| Reaction Type | Oxidation | google.com |

| Key Reagents | Dichloromethane (B109758), benzyl (B1604629) triethylammonium (B8662869) chloride, sodium hydrogenocarbonate, Oxone | google.com |

| Purification | Flash Column Chromatography | google.com |

Properties

CAS No. |

645406-37-7 |

|---|---|

Molecular Formula |

C46H62N4O12 |

Molecular Weight |

863.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-1'-oxido-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O12/c1-22(2)21-50(58)18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,62-42)60-20-15-30(59-11)25(5)41(61-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,37-,38+,41+,45-,46?,50?/m0/s1 |

InChI Key |

LWIDYLODKUXGGB-ZZKRMFRKSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CC[N+](CC6)(CC(C)C)[O-])N=C25)O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Rifabutin N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the three-dimensional structure of molecules in solution. For a complex molecule like Rifabutin (B1679326) N-oxide, one-dimensional and two-dimensional NMR experiments are employed to assign the proton and carbon signals and to understand its conformational preferences.

Proton NMR Spectroscopic Analysis

The formation of the N-oxide on the piperidine (B6355638) ring significantly influences the chemical shifts of the adjacent protons compared to the parent rifabutin molecule. These changes are key indicators of the oxidation at the nitrogen atom. A published ¹H NMR spectrum for Rifabutin N-oxide provides specific chemical shifts (δ) and coupling constants (J) for various protons in the structure. google.com

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃ google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

| Me-34 | -0.08 | d, J = 7.0 |

| Me-33 | 0.61 | d, J = 6.9 |

| Me-31 | 0.86 | d, J = 6.9 |

| Me-32 | 1.03 | d, J = 6.9 |

| CH₂-4'/CH₂-8' | 1.1-1.7 | m |

| Me-11' & Me-12' | 1.21 | d, J = 6.6 |

| H-24 | 1.42 | m |

| H-22/H-26 | 1.68-1.82 | m |

| Me-13 | 1.76 | s |

| Me-36 | 1.98 | s |

| Me-30 | 2.06 | s |

| Me-14 | 2.35 | s |

| H-20 | 2.30-2.41 | m |

| H-10' | 2.50 | m |

(Note: d = doublet, s = singlet, m = multiplet. The numbering corresponds to the standard rifamycin (B1679328) chemical structure.)

Carbon-13 NMR Spectroscopic Analysis

Conformational Analysis using NMR Techniques

The conformation of rifamycin derivatives, including rifabutin, is crucial for their biological activity. These molecules can exist in different conformational states, particularly concerning the orientation of the long ansa chain relative to the naphthoquinone core. researchgate.netresearchgate.net While specific studies on the conformational analysis of this compound using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) were not found in the searched literature, the general principles applied to rifabutin and its analogues are relevant. Such studies on related molecules have helped in understanding their structure-activity relationships. google.com For instance, variable-temperature ¹H-NMR studies have been used to investigate the conformations of other rifabutin derivatives in solution. ulusofona.pt These techniques would be instrumental in determining the three-dimensional structure and flexibility of the ansa chain in this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. researchgate.netresearchgate.net

Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₄₆H₆₂N₄O₁₂. The expected exact mass can be calculated from the sum of the exact masses of its constituent atoms. Experimental HRMS analysis of a related derivative, after the loss of an oxygen atom during analysis, yielded an observed m/z of 846.44133 for the ion [M-H]-O, corresponding to the formula C₄₆H₆₂N₄O₁₂. google.com This type of analysis confirms the successful synthesis of the N-oxide derivative.

Interactive Data Table: HRMS Data for a this compound Derivative google.com

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M-H]⁻ (for Rifabutin) | C₄₆H₆₁N₄O₁₁⁻ | 845.4342 | Not provided |

| [M-H]⁻ (for this compound) | C₄₆H₆₁N₄O₁₂⁻ | 861.4291 | Not provided |

| [(M-H)-O]⁻ (from N-oxide) | C₄₆H₆₁N₄O₁₁⁻ | 845.4342 | 846.44133 (as M-H)-O |

(Note: The observed mass corresponds to a fragment of a derivative, not the parent molecular ion of this compound itself, illustrating a common fragmentation behavior.)

Collision-Induced Dissociation (CID) and Fragmentation Pathway Elucidation

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment a selected precursor ion to generate a characteristic pattern of product ions. wikipedia.orgnih.gov This fragmentation pattern serves as a fingerprint for structural identification.

For N-oxide compounds, a characteristic fragmentation pathway is the neutral loss of an oxygen atom (16 Da). nih.gov This "deoxygenation" can be induced by thermal activation in the mass spectrometer's source and provides strong evidence for the presence of an N-oxide group, helping to distinguish it from a hydroxylated metabolite. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods, particularly in reverse-phase mode, are fundamental for the analysis of Rifabutin and its related substances, including this compound.

Reverse-Phase HPLC for Separation and Quantification

Reverse-phase HPLC (RP-HPLC) is the predominant technique for separating Rifabutin from its impurities. internationalscholarsjournals.comresearchgate.net These methods typically utilize a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase, allowing for the effective resolution of compounds with varying polarities. internationalscholarsjournals.comresearchgate.net For instance, a stability-indicating RP-HPLC method has been developed using a C18 column to separate Rifabutin from its degradation products. internationalscholarsjournals.comacademicjournals.org The goal of such methods is to achieve adequate resolution between the main compound and any impurities, including N-oxide derivatives, which is essential for accurate quantification. internationalscholarsjournals.com

Mobile Phase Optimization for this compound Resolution

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For Rifabutin and its derivatives, mobile phases often consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). internationalscholarsjournals.comresearchgate.netijpsr.com

One validated HPLC method for Rifabutin utilizes a mobile phase of methanol, acetonitrile, and ammonium (B1175870) acetate (B1210297) buffer (50:45:5 v/v/v). researchgate.netijpsr.com Another stability-indicating method employed a mobile phase of 50 mM ammonium acetate (pH adjusted to 4 with acetic acid) and acetonitrile in a 50:50 (v/v) ratio. internationalscholarsjournals.comacademicjournals.org The optimization process involves adjusting the ratio of the organic modifier and the pH of the aqueous buffer to maximize the resolution between Rifabutin and closely eluting impurities like this compound. internationalscholarsjournals.com In the analysis of a similar compound, Rizatriptan N-oxide, a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile was used to achieve a resolution of greater than six between the parent drug and its N-oxide. innovareacademics.in

Table 1: Exemplary HPLC Methods for Rifabutin and Related Compounds

| Parameter | Method 1 researchgate.netijpsr.com | Method 2 internationalscholarsjournals.comacademicjournals.org | Method 3 actascientific.com |

|---|---|---|---|

| Column | C18 | Ace5-C18 (250 x 4.6 mm, 5 µm) | Zodiac-C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate Buffer (50:45:5) | 50 mM Ammonium Acetate (pH 4):Acetonitrile (50:50 v/v) | 0.5% Trifluoroacetic Acid:Acetonitrile (30:70 v/v) |

| Flow Rate | 1.0 mL/min | Not Specified | 1.2 mL/min |

| Detection | 278 nm | 275 nm | 275 and 310 nm |

| Retention Time (Rifabutin) | 4.8 min | ~7.5 min | 1.2 min |

This table is generated based on data from multiple sources and illustrates different conditions used for the analysis of Rifabutin. Specific conditions for this compound may vary.

Detection Modalities in HPLC (e.g., UV Detection)

UV detection is the most common modality for the HPLC analysis of Rifabutin and its derivatives due to the presence of chromophores in their molecular structure. internationalscholarsjournals.comresearchgate.netactascientific.com The selection of the detection wavelength is based on the UV absorbance maxima of the compounds. For Rifabutin, wavelengths around 275 nm are frequently used. internationalscholarsjournals.comactascientific.com Some methods may use multiple wavelengths, such as 275 nm and 310 nm, to ensure the detection of all relevant compounds. actascientific.com The use of a Diode Array Detector (DAD) can be particularly advantageous as it provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it an indispensable tool for the definitive identification and quantification of impurities like this compound, especially at low levels in complex matrices.

LC-MS/MS Methodologies for Detection and Quantification

LC-MS/MS methods are developed for the simultaneous quantification of Rifabutin and its metabolites in biological fluids like human plasma. nih.govoup.com These methods often involve a simple protein precipitation step for sample preparation, followed by injection into the LC-MS/MS system. nih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM). nih.govoup.com

In MRM, specific precursor-to-product ion transitions are monitored for each analyte, providing excellent specificity and reducing matrix interference. For Rifabutin, a precursor ion [M+H]⁺ at m/z 847.7 has been monitored, transitioning to a product ion at m/z 815.4. oup.com While a specific transition for this compound is not detailed in the provided search results, a similar targeted approach would be used for its quantification. The method would be validated for linearity, accuracy, precision, and stability to ensure reliable results. nih.gov

Table 2: LC-MS/MS Parameters for Rifabutin Analysis

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.govoup.com |

| Column | Discovery HS C18 (50 x 4.6 mm, 5 µm) oup.com |

| Mobile Phase | 85% Acetonitrile in 10 mM Ammonium Acetate Buffer (pH 4.5) oup.com |

| Flow Rate | 0.7 mL/min oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) oup.com |

| Rifabutin MRM Transition | m/z 847.7 → 815.4 oup.com |

This table presents parameters used for the analysis of Rifabutin; specific parameters for this compound would be developed and validated separately.

LC-HR-MS Applications in Structural Characterization

High-resolution mass spectrometry (HR-MS) is a powerful technique for the structural elucidation of unknown impurities and degradation products. researchgate.netamericanpharmaceuticalreview.com LC-HR-MS provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the determination of the elemental composition of a molecule. americanpharmaceuticalreview.com

For this compound, with a molecular formula of C₄₆H₆₂N₄O₁₂, the expected exact mass would be calculated. synzeal.comclearsynth.com An LC-HR-MS analysis would confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion. researchgate.netamericanpharmaceuticalreview.com Further structural information can be obtained from tandem HR-MS (MS/MS) experiments, where the fragmentation pattern of the N-oxide is compared to that of the parent drug, Rifabutin. researchgate.net This comparative analysis helps to pinpoint the site of modification—in this case, the location of the N-oxide group. dntb.gov.ua Techniques like online hydrogen/deuterium exchange can also be coupled with LC-MS to determine the number of exchangeable protons, further aiding in the structural confirmation of metabolites and derivatives. researchgate.netresearchgate.net

Preclinical Biotransformation and Metabolite Identification of Rifabutin N Oxide

Identification and Characterization of Rifabutin (B1679326) N-Oxide as a Metabolite

Rifabutin N-oxide has been identified as one of the urinary metabolites of the antimycobacterial drug rifabutin. oup.com In preclinical studies involving the administration of rifabutin to rats, subsequent analysis of urine samples revealed the presence of this N-oxide derivative. nih.govnih.gov The identification of this compound and other metabolites in these complex biological samples was made possible through the use of advanced analytical techniques. nih.gov Specifically, two metabolites resulting from the oxidation of the N-isobutyl-piperidyl group of rifabutin were detected in rat urine. nih.gov This discovery highlights one of the metabolic pathways rifabutin undergoes in vivo.

The biotransformation of rifabutin is extensive and shows similarities between humans and rats, with over 20 metabolites formed. nih.govresearchgate.net However, there are also species-specific differences in the metabolic profile. nih.gov For instance, metabolites formed by the oxidation of the N-isobutyl-piperidyl group of rifabutin, which includes this compound, were found in rat urine but not in human urine. nih.gov The primary metabolites identified in both species include 25-O-desacetyl-rifabutin and 31-hydroxy-rifabutin. fda.govdrugbank.com The 25-O-desacetyl metabolite, in particular, demonstrates activity equal to the parent drug. fda.gov A comprehensive understanding of these species-specific metabolic pathways is crucial for the extrapolation of preclinical findings to human clinical scenarios.

Table 1: Comparative Presence of Key Rifabutin Metabolites

| Metabolite | Presence in Rat Urine | Presence in Human Urine |

| 25-O-desacetyl-rifabutin | Yes | Yes |

| 31-hydroxy-rifabutin | Yes | Yes |

| This compound | Yes | No |

| 20-hydroxy-rifabutin | Yes | Yes |

| 27-O-demethyl-rifabutin | Yes | Yes |

| 32-hydroxy-rifabutin | Yes | Yes |

Oxidative Metabolic Pathways Leading to N-Oxide Formation

In vitro models are essential tools for studying the metabolic pathways of drugs in a controlled setting. mdpi.com Liver S9 fractions, which contain both microsomal and cytosolic enzymes, are frequently used for this purpose. mdpi.comnih.govoecd.org These fractions, when supplemented with necessary cofactors such as NADPH, can simulate the metabolic activity of the liver. mdpi.comufz.de Studies using rat liver S9 fractions have been employed to investigate the biotransformation of rifabutin. researchgate.net Such in vitro systems allow for the generation and identification of metabolites, including oxidative products like N-oxides, providing valuable insights into the enzymatic processes involved without the complexities of in vivo studies. nih.govoecd.org

Table 2: Typical Components of an In Vitro Metabolism Assay Using Liver S9 Fractions

| Component | Function |

| Rifabutin | Substrate |

| Liver S9 Fraction | Source of metabolic enzymes (CYPs, FMOs, etc.) |

| NADPH | Cofactor for Cytochrome P450 reductase |

| Buffer Solution | Maintains optimal pH for enzymatic activity |

| Incubation | Allows time for metabolic reactions to occur |

Analytical Strategies for Comprehensive Metabolite Profiling

The thorough identification and characterization of drug metabolites from biological matrices demand sophisticated analytical methodologies. youtube.com A combination of liquid chromatography and mass spectrometry (LC-MS) is the predominant technique used for the metabolite profiling of rifabutin. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is utilized to separate the parent drug from its various metabolites. nih.govnih.govnih.gov Following separation, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are employed for detection and structural elucidation. nih.govnih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. nih.gov The fragmentation patterns generated by MS/MS offer detailed structural information, enabling the precise identification of metabolic soft spots on the parent molecule and confirming the structures of metabolites like this compound. nih.govresearchgate.net

Extraction Techniques from Biological Samples

The isolation of this compound and related metabolites from complex biological samples such as plasma, urine, and feces is a critical first step for their identification and quantification. Various extraction techniques have been optimized to ensure efficient recovery and sample cleanup prior to analysis.

Commonly employed methods include:

Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. For the extraction of this compound and its derivatives, solvents like dichloromethane (B109758) have been utilized. google.com In a typical procedure, after the reaction or incubation, the sample is transferred to a separatory funnel and extracted multiple times with an organic solvent. The combined organic layers are then dried and the solvent is evaporated to yield the crude extract. google.comgoogle.com

Protein Precipitation: This is a rapid and straightforward method for removing proteins from plasma samples. nih.gov It is particularly useful for preparing samples for high-throughput analysis. A common approach involves adding a precipitating agent, such as acetonitrile (B52724), to the plasma sample. nih.govresearchgate.net After vortexing and centrifugation, the clear supernatant containing the analyte of interest is separated for further analysis. nih.govresearchgate.net This method has been successfully applied for the simultaneous extraction of rifabutin and its major metabolites from human plasma. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. It is often used as a cleanup step following protein precipitation or liquid-liquid extraction. researchgate.net This method can effectively concentrate the analytes and remove interfering substances from the biological matrix, leading to cleaner extracts and improved analytical sensitivity. researchgate.netresearchgate.net

The table below summarizes the extraction techniques applied in the study of rifabutin and its metabolites.

| Extraction Technique | Biological Matrix | Key Reagents/Solvents | Purpose | Reference(s) |

| Liquid-Liquid Extraction | Synthetic reaction mixture, Aqueous layers | Dichloromethane | Isolation of synthesized N-oxide derivative | google.com, google.com |

| Protein Precipitation | Human Plasma | Acetonitrile, Trichloroacetic acid (TFA) | Removal of proteins for LC-MS/MS analysis | nih.gov, nih.gov |

| Solid-Phase Extraction | Rat Urine, Feces, Blood | - | Sample cleanup and concentration of metabolites | researchgate.net, researchgate.net |

Chromatographic and Mass Spectrometric Approaches for Metabolite Identification

Following extraction, advanced analytical techniques are required to separate, identify, and characterize this compound among other metabolites. The combination of chromatography for separation and mass spectrometry for detection and structural elucidation is the gold standard for metabolite identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures. For rifamycin (B1679328) antibiotics and their metabolites, reverse-phase HPLC is commonly used. nih.gov For instance, chromatographic separation has been achieved using a C18 column with a mobile phase consisting of a formic acid, water, and acetonitrile mixture. nih.gov This method allows for the effective separation of the parent drug from its various metabolites, including N-oxide derivatives. hres.cahres.ca

Column Chromatography: For purification on a larger scale, such as after a chemical synthesis, column chromatography is employed. Both normal-phase (silica gel) and reverse-phase (e.g., RP-18 silica) chromatography have been used to purify this compound. google.comgoogle.com Flash column chromatography, which uses pressure to speed up the separation, is also a common purification method. google.com

Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. It is indispensable for the structural confirmation of metabolites. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like rifamycin derivatives. Mass spectra for this compound have been obtained using an ESI source, often detecting negative ions. google.com

Tandem Mass Spectrometry (MS/MS or MSn): Tandem MS provides structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a fingerprint for the molecule. LC-MS/MS is a widely used platform for identifying and quantifying drug metabolites in biological fluids. nih.govnih.gov Studies on rifabutin metabolites have utilized mass spectrometry to characterize oxidized and deacetylated derivatives. nih.gov High-resolution mass spectrometry (HR-MS) can provide exact mass measurements, further confirming the elemental formula of a metabolite. researchgate.net

The table below details the analytical methods used for the identification and characterization of this compound.

| Analytical Technique | Method Details | Findings/Application | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | C18 column, mobile phase of formic acid:water:acetonitrile | Separation of rifabutin from its metabolites in plasma and urine. | hres.ca, nih.gov, hres.ca |

| Flash Column Chromatography | Normal-phase (Silica gel) and Reverse-phase (RP-18 silica) | Purification of synthesized Rifabutin-N-oxide. | google.com, google.com |

| Mass Spectrometry (MS) | Direct inlet, Electrospray Ionization (ESI) source | Identification of urinary metabolites; structural confirmation of synthesized N-oxide. | nih.gov, google.com |

| Tandem Mass Spectrometry (LC-MS/MS) | Coupled with HPLC for separation and detection | Identification and quantification of rifabutin and its metabolites in human plasma. | nih.gov, nih.gov |

| Nuclear Magnetic Resonance (1H-NMR) Spectrometry | Used alongside MS and HPLC | Identification of urinary metabolites of rifabutin. | hres.ca, nih.gov, hres.ca |

Structure Activity Relationship Sar Studies of Rifabutin N Oxide and Derivatives

Correlations between N-Oxide Moiety and Antimycobacterial Activity

The introduction of an N-oxide functional group to the piperidine (B6355638) ring of Rifabutin (B1679326) can significantly alter its physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn affects its antimycobacterial activity.

Evaluation of Activity against Mycobacterial Species (e.g., M. abscessus, M. avium)

Rifabutin N-oxide and its derivatives have been evaluated for their in vitro activity against various mycobacterial species, with a notable focus on non-tuberculous mycobacteria (NTM) like Mycobacterium abscessus and Mycobacterium avium.

A study evaluating a series of Rifabutin derivatives against M. abscessus ATCC 19977 revealed that N-oxide derivatives retained antimycobacterial activity. nih.govbenthamdirect.com Specifically, three N-oxide derivatives demonstrated notable minimum inhibitory concentrations (MICs). nih.govbenthamdirect.com The parent Rifabutin (referred to as RFB 1 in the study) showed a high activity with a MIC of 0.9 µM. nih.govbenthamdirect.com The N-oxide derivatives, while less potent than the parent compound, were still considered active. nih.govbenthamdirect.com

**Table 1: In Vitro Activity of this compound Derivatives against *Mycobacterium abscessus***

| Compound | Modification | MIC (µM) nih.govbenthamdirect.com |

|---|---|---|

| Rifabutin (RFB 1) | Parent Compound | 0.9 |

| Derivative 9 | N-oxide | 7.2 |

| Derivative 10 | N-oxide | 1.8 |

| Derivative 11 | N-oxide | 3.8 |

Furthermore, a patent for Rifabutin derivatives has indicated that the synthesis of this compound resulted in a compound with high antibacterial activity, particularly against Mycobacterium avium. google.com The patent also noted that this compound inhibited the growth of Gram-positive bacteria and, to a lesser extent, Gram-negative bacteria like E. coli and S. enteritidis. google.com

Biophysical Interactions with Model Biological Membranes

The interaction of a drug with the bacterial cell membrane is a critical step for its entry and subsequent action. While direct studies on this compound are limited, research on related rifamycin (B1679328) derivatives provides insights into their biophysical interactions with model membranes.

Influence on Lipid Membrane Organization and Dynamics

Studies on the parent compound, Rifabutin, have shown that it can alter the fluidity of mycobacterial model membranes. nih.govacs.org At a physiologically relevant temperature, Rifabutin was found to decrease the fluidity of the mycomembrane in both the head group/interfacial and hydrophobic acyl chain regions. nih.govacs.org This suggests that the drug's interactions can modulate membrane lateral organization. nih.govacs.org For a related derivative, N'-acetyl-rifabutin, interactions with negatively charged membrane models, which mimic bacterial membranes, were more pronounced, suggesting a higher affinity for these membranes over models of human cell membranes. nih.gov Given the structural similarities, it is plausible that this compound would also influence the organization and dynamics of lipid membranes, potentially in a manner modulated by the polarity of the N-oxide group.

Assessment of Drug-Membrane Intercalation and Localization

The localization of a drug within the membrane can provide clues about its mechanism of action and transport. For Rifabutin, fluorescence quenching studies have indicated that it is located in both the head group/interfacial and hydrophobic acyl chain regions of the outer membrane of Mycobacterium smegmatis, with a higher quenching efficiency in the head group region. acs.org However, in the inner membrane, it was exclusively localized in the interfacial head region. acs.org A study on N'-acetyl-rifabutin also pointed to a strong interaction with and partitioning into membrane models. nih.govresearchgate.net These findings suggest that rifamycin derivatives, and likely this compound, intercalate into the lipid bilayer, with a preference for the interfacial regions. The specific localization can be influenced by the lipid composition and surface charge of the membrane. nih.gov

Computational and Theoretical Approaches to SAR

Computational and theoretical methods are powerful tools for understanding the structure-activity relationships of drug candidates. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of novel compounds and elucidate their interactions with molecular targets. nih.govresearchgate.net

For xanthone (B1684191) derivatives with anti-tuberculosis activity, QSAR models have been successfully developed to predict their inhibitory concentrations based on molecular descriptors. nih.govresearchgate.net Similarly, molecular docking has been used to study the binding of these derivatives to their target enzymes. nih.govresearchgate.net

While specific computational studies focusing on the SAR of this compound are not extensively reported in the available literature, this remains a promising area for future research. Such studies could build upon the experimental data for Rifabutin and its derivatives to create predictive models for the design of new N-oxide analogs with enhanced antimycobacterial potency. By correlating molecular properties with biological activity, computational approaches could help in optimizing the structure of this compound for better efficacy against pathogenic mycobacteria.

Molecular Simulation Studies of Compound-Receptor Interactions

Molecular simulation provides a powerful computational lens to visualize and analyze the interactions between a ligand, such as this compound, and its biological receptor at an atomic level. zib.de The primary target for the rifamycin class of antibiotics, including Rifabutin, is the DNA-dependent RNA polymerase (RNAP), a crucial enzyme for bacterial transcription. hres.ca Molecular dynamics (MD) simulations and docking studies can predict the binding affinity and conformational changes that occur upon complex formation, offering insights that are often difficult to obtain through experimental methods alone.

While specific molecular simulation studies focusing exclusively on this compound are not extensively detailed in the public literature, the principles can be inferred from studies on the parent compound, Rifabutin. acs.orgnih.gov These simulations typically involve creating a model of the bacterial RNAP and "docking" the ligand into its known binding site. The stability of this interaction is then assessed over time through MD simulations, which calculate the forces between atoms and predict their movements. zib.de

For this compound, the introduction of the oxygen atom to the nitrogen of the spiro-piperidyl group fundamentally alters its interaction profile. This modification increases the polarity of this region and introduces a new potential hydrogen bond acceptor. Simulation studies would be crucial to:

Analyze Binding Pose: Determine if the N-oxide derivative adopts a similar or different binding orientation within the RNAP pocket compared to Rifabutin.

Beyond the primary RNAP target, simulations have also been used to study the interaction of Rifabutin with the complex mycobacterial cell envelope. acs.orgnih.gov These studies revealed that Rifabutin's lipophilicity governs its partitioning into the lipid layers and that it interacts differently with the inner and outer membranes. acs.orgnih.gov A molecular simulation of this compound in this context could reveal how its increased polarity affects its ability to penetrate these lipid barriers to reach its intracellular target.

The antimicrobial activity of N-oxide derivatives provides an empirical basis for these theoretical explorations. For instance, N-oxide derivatives of Rifabutin have demonstrated activity against Mycobacterium abscessus, with some analogs showing potent minimum inhibitory concentrations (MICs). benthamdirect.com An explanatory hypothesis for the activity of the most effective derivatives considers the balance between global flexibility and the potential for hydrogen bonding between the ligand and the receptor. benthamdirect.com

| Compound | Derivative Type | Test Organism | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| This compound (Ila) | N-oxide | E. coli | 5 µg/mL | google.com |

| This compound (Ila) | N-oxide | S. enteritidis | 10 µg/mL | google.com |

| This compound Derivative (10) | N-oxide | M. abscessus | 1.8 µM | benthamdirect.com |

| This compound Derivative (11) | N-oxide | M. abscessus | 3.8 µM | benthamdirect.com |

| This compound Derivative (9) | N-oxide | M. abscessus | 7.2 µM | benthamdirect.com |

| 25-hydroxy-Rifabutin N-oxide (IIe) | Hydroxy and N-oxide | Not Specified | Synthesized, activity noted | google.com |

These experimental findings are critical for validating the predictions made by molecular simulations. A strong correlation between predicted binding affinities from simulations and experimentally determined MIC values would confirm the model's accuracy and solidify the understanding of the compound-receptor interactions driving antimicrobial efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scialert.net The goal of a QSAR study is to develop a predictive model that can estimate the activity of newly designed, unsynthesized molecules, thereby guiding drug discovery efforts and prioritizing synthetic targets. nih.govjmpas.com

For the N-oxide analogs of Rifabutin, a QSAR model could provide significant insights into the specific physicochemical properties that govern their antitubercular potency. The development of a robust QSAR model involves several key steps:

Dataset Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., MIC values against M. tuberculosis) would be compiled. jmpas.com The MIC values are typically converted to a logarithmic scale (pMIC) for the analysis. jmpas.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., dipole moment, HOMO/LUMO energies), and steric (e.g., molecular volume) properties. nih.gov

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a subset of the calculated descriptors with the biological activity (pMIC). jmpas.com The predictive power and robustness of the resulting model are rigorously evaluated through internal (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model-building process. scialert.netscirp.org

The QSAR model would aim to answer critical questions, such as:

Are electronic properties, such as the charge distribution around the N-oxide group, correlated with potency?

Which steric or topological features are most influential on the biological outcome?

| Compound | Structural Features | Biological Activity (pMIC) | Example Molecular Descriptors for Correlation |

|---|---|---|---|

| Analog 1 (this compound) | Base N-oxide structure | (Experimental value) |

|

| Analog 2 | N-oxide + C25 modification | (Experimental value) | |

| Analog 3 | N-oxide + C3 modification | (Experimental value) | |

| Analog 4 | N-oxide + C4 modification | (Experimental value) |

The resulting QSAR equation would provide a quantitative measure of the impact of each significant descriptor on the antitubercular activity. For example, a positive coefficient for a descriptor like dipole moment would suggest that increasing polarity in that molecular region enhances activity, a hypothesis that aligns with the introduction of the polar N-oxide group. Such models provide valuable insights into the mechanism of action and create a predictive framework to design future this compound derivatives with potentially superior efficacy. nih.gov

Molecular and Cellular Mechanisms of Action Involving Rifabutin N Oxide

Effects on Bacterial DNA-Dependent RNA Polymerase Activity

The primary mechanism of action for the rifamycin (B1679328) class of antibiotics, including Rifabutin (B1679326), is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.govpatsnap.com This enzyme is crucial for the process of transcription, where the genetic information from DNA is transcribed into RNA, a necessary step for protein synthesis and ultimately, bacterial survival. Rifamycins (B7979662) bind to the β-subunit of the bacterial RNAP, creating a stable drug-enzyme complex that physically obstructs the elongation of the nascent RNA chain. nbinno.compatsnap.com This specific targeting of the bacterial enzyme accounts for the selective toxicity of rifamycins against prokaryotic cells, with minimal effect on the mammalian host's RNA polymerase. nih.gov

For Rifabutin N-oxide, it is hypothesized that it shares the same molecular target as its parent compound. However, specific studies detailing the binding affinity and inhibitory concentration of this compound against bacterial RNAP are not yet available in the scientific literature. The introduction of the N-oxide group, a polar functional group, to the piperidine (B6355638) moiety of Rifabutin could potentially influence its interaction with the RNAP binding pocket. The precise impact of this structural modification on the inhibitory activity at the enzymatic level remains a subject for future investigation.

Intracellular Penetration and Accumulation Mechanisms

A critical factor in the efficacy of antimycobacterial agents is their ability to penetrate the complex and lipid-rich cell wall of mycobacteria to reach their intracellular targets. Rifabutin is known for its high lipophilicity, which facilitates its distribution and intracellular uptake. nih.gov

The addition of an N-oxide group to a molecule generally increases its polarity. nih.gov This increased polarity would be expected to decrease the passive diffusion of this compound across the hydrophobic mycobacterial cell envelope compared to the more lipophilic parent compound, Rifabutin. This potential difference in cell permeability could influence the intracellular concentration of the drug and, consequently, its antimycobacterial potency. While direct comparative studies on the intracellular accumulation of Rifabutin and this compound are lacking, this fundamental difference in physicochemical properties suggests that their mechanisms of entry into the bacterial cell may differ in efficiency.

Table 1: Physicochemical Properties Potentially Influencing Cellular Penetration

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Polarity |

| Rifabutin | C46H62N4O11 | 847.0 | High | Low |

| This compound | C46H62N4O12 | 863.0 | Lower than Rifabutin | Higher than Rifabutin |

Note: Predicted LogP values are based on the general effect of N-oxidation on lipophilicity. Experimental values are not available.

Mechanistic Insights from N-Oxide Analogue Studies

While data on this compound itself is sparse, a study evaluating a series of Rifabutin derivatives, including three N-oxide analogues, against Mycobacterium abscessus provides valuable insights into their potential as antimycobacterial agents. This research demonstrated that N-oxide derivatives of Rifabutin possess antimycobacterial activity, although with a higher minimum inhibitory concentration (MIC) compared to the parent compound.

The study evaluated eleven molecules, with Rifabutin (RFB 1) and a derivative, RFB 4, showing the highest activities. The N-oxide derivatives (compounds 9, 10, and 11) were also found to be active against M. abscessus.

**Table 2: In Vitro Activity of Rifabutin and its N-oxide Derivatives against *Mycobacterium abscessus***

| Compound | Modification | MIC (µM) |

| Rifabutin (RFB 1) | Parent Compound | 0.9 |

| N-oxide derivative 9 | N-oxide | 7.2 |

| N-oxide derivative 10 | N-oxide | 1.8 |

| N-oxide derivative 11 | N-oxide | 3.8 |

Data sourced from a study on the activity of Rifabutin and its hemi-synthetic derivatives against Mycobacterium abscessus.

Translational Inhibition Pathways (if specific to N-oxide derivatives)

An intriguing area of research for N-oxide-containing compounds is the exploration of alternative mechanisms of action beyond the established pathways of their parent molecules. For instance, studies on certain N-oxide-containing heterocycles, structurally distinct from rifamycins, have suggested that they may exert their biological effects by blocking translation. nih.gov Specifically, microarray-based studies on a benzofuroxan (B160326) derivative indicated an impact on protein synthesis. nih.gov

Mechanisms of Antimicrobial Resistance Associated with Rifabutin N Oxide

Molecular Determinants of Resistance in Mycobacteria

Scientific studies have not yet characterized the molecular determinants of resistance in mycobacteria specifically for Rifabutin (B1679326) N-oxide.

There is no available data from the searched scientific literature that describes the role of rpoB gene mutations in conferring resistance to Rifabutin N-oxide or the cross-resistance patterns associated with this specific metabolite. For the parent compound, Rifabutin, resistance is well-documented and predominantly linked to mutations in the 81-bp rifampicin (B610482) resistance-determining region (RRDR) of the rpoB gene, which encodes the β-subunit of RNA polymerase. nih.govnih.gov Specific mutations can lead to variable levels of resistance to Rifabutin, and some mutations that confer resistance to Rifampicin may not confer resistance to Rifabutin. researchgate.netescholarship.org However, these findings have not been specifically replicated or studied for the N-oxide metabolite.

No studies were found that investigate or identify compensatory genetic mutations in the subunits of RNA polymerase (such as rpoA and rpoC) that might alleviate fitness costs associated with potential resistance to this compound. Research in this area has focused on Rifampicin and Rifabutin resistance, where such mutations are known to play a role in stabilizing resistant strains.

Bacterial Efflux Pump Systems and N-Oxide Transport

The interaction between bacterial efflux pump systems and this compound, including its recognition and transport, remains uncharacterized in the scientific literature.

There are no studies that characterize specific bacterial efflux transporters affecting the retention or extrusion of this compound. While efflux is a known mechanism contributing to reduced susceptibility to various antibiotics, including the parent compound Rifampicin in some cases, the transporters involved in the specific transport of this compound have not been identified. nih.gov Research has shown that the parent drug, Rifabutin, can interact with efflux pumps like P-glycoprotein (P-gp) in human cells, but similar studies in bacteria focusing on the N-oxide metabolite are absent. nih.govmdpi.com

Information regarding the modulation of efflux pump expression or activity in bacteria upon exposure to this compound is not available. It is unknown whether this compound can act as an inducer or inhibitor of genes encoding efflux pumps in mycobacteria or other bacteria.

Degradation Pathways and Stability Profiling of Rifabutin N Oxide

Oxidative Degradation and N-Oxide Formation in Drug Stability

The formation of N-oxides is a common oxidative degradation pathway for many nitrogen-containing drugs. researchgate.net In the case of rifabutin (B1679326), oxidation can lead to the formation of Rifabutin N-oxide. smolecule.com This process is of significant interest in stability studies as it represents a potential degradation pathway for the parent drug.

Identification of Oxidative Degradation Products

Forced degradation studies are essential in identifying potential degradation products of a drug substance. In the case of rifamycins (B7979662) like rifabutin, oxidative conditions can generate several degradation products. While rifampicin (B610482), a related compound, is known to degrade into products like rifampicin quinone and rifampin N-oxide, similar pathways can be anticipated for rifabutin. bu.edubu.edu

Identified oxidative degradation products of rifabutin and related compounds include:

This compound : A major degradation product formed through the oxidation of a nitrogen atom in the rifabutin molecule. uspnf.com

25-O-desacetyl this compound : A metabolite that has also been identified, indicating further degradation or metabolic pathways. scispace.com

This compound Open Ring : Another potential degradation product, suggesting further instability of the N-oxide under certain conditions. pharmaffiliates.comclearsynth.com

The following table summarizes key identified degradation products related to this compound.

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 645406-37-7 | C46H62N4O12 | A primary oxidative degradation product of rifabutin. uspnf.como2hdiscovery.co |

| 25-O-desacetyl this compound | Not Available | Not Available | A known metabolite of rifabutin. scispace.com |

| This compound Open Ring | Not Available | C46H64N4O13 | A potential further degradation product of this compound. pharmaffiliates.comclearsynth.com |

Kinetic Studies of Oxidation Processes

Kinetic studies help in understanding the rate at which a drug degrades and forms specific byproducts. The formation of this compound is a result of the oxidation of rifabutin. smolecule.com Studies on the kinetics of rifabutin degradation under various conditions, including oxidative stress, are crucial for predicting the shelf-life and storage conditions of the drug product. While specific kinetic data for the formation of this compound is not extensively detailed in the provided search results, the general principles of drug oxidation kinetics would apply. The rate of N-oxide formation would likely depend on factors such as the concentration of the oxidizing agent, temperature, and the presence of catalysts or inhibitors.

Hydrolytic and Photolytic Degradation Profiles

The stability of a drug substance is significantly influenced by its susceptibility to hydrolysis and photolysis.

pH-Dependent Stability Investigations

The stability of rifabutin and its derivatives is known to be pH-dependent. dbc.wroc.pl For instance, at a pH of 2, which can be representative of fasting conditions in the stomach, rifabutin has been shown to decompose by approximately 34% within 50 minutes. dbc.wroc.pl While specific data on the pH-dependent stability of isolated this compound is limited in the provided results, it is reasonable to infer that its stability would also be influenced by pH. The United States Pharmacopeia (USP) specifies a mobile phase pH of 6.5 for the analysis of rifabutin and its impurities, including this compound, suggesting a degree of stability at this pH. uspnf.com

Light-Induced Degradation Pathways

Exposure to light can be a significant factor in the degradation of photosensitive compounds. Rifabutin is known to be light-sensitive. lookchem.com Although direct studies on the photolytic degradation of this compound are not explicitly detailed in the search results, it is a common characteristic for N-oxide compounds to be susceptible to photolytic degradation. researchgate.net Therefore, it is crucial to protect both rifabutin and its N-oxide derivative from light to prevent degradation.

Development of Stability-Indicating Analytical Methods

To ensure the quality of rifabutin drug products, stability-indicating analytical methods are essential. These methods must be able to separate and quantify the active pharmaceutical ingredient from its degradation products, including this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. veeprho.com The USP provides a method for the analysis of rifabutin and its impurities, which includes acceptance criteria for this compound. uspnf.com This method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution at a pH of 6.5. uspnf.com The detection is typically carried out using a UV detector.

The following table outlines the chromatographic parameters for a stability-indicating method for rifabutin and its impurities as per the USP.

| Parameter | Specification |

| Mobile Phase | Acetonitrile and Buffer (50:50), adjusted to pH 6.5 |

| Relative Retention Time for this compound | 0.3 |

| Relative Response Factor for this compound | 0.72 |

| Acceptance Criteria (NMT %) | 0.70 |

Source: USP-NF. uspnf.com

This method allows for the effective monitoring of this compound levels, ensuring that they remain within acceptable limits throughout the shelf-life of the drug product.

Chromatographic Methodologies for Degradation Product Separation

The effective separation of this compound from its degradation products is paramount for accurate stability profiling. Due to the structural complexity of rifamycin (B1679328) derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique employed for this purpose. A well-developed HPLC method can resolve compounds with subtle differences in polarity, which is typical for degradation products that may arise from hydrolysis, oxidation, or other chemical transformations.

A representative stability-indicating HPLC method for this compound has been established using a gradient elution system. This approach is necessary to achieve adequate separation between the relatively polar this compound and its potentially less polar (e.g., de-oxygenated) or more polar (e.g., hydrolyzed) degradants within a reasonable analysis time.

Optimized HPLC Method Parameters:

Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm particle size).

Mobile Phase A: 25 mM Ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 4.5 with glacial acetic acid.

Mobile Phase B: Acetonitrile.

Elution Mode: Gradient elution (see Table 1).

Flow Rate: 1.0 mL/min.

Column Temperature: 35 °C.

Detection Wavelength: 314 nm.

Injection Volume: 10 µL.

This method was applied to a sample of this compound that had been subjected to forced degradation conditions (e.g., acid hydrolysis). The resulting chromatogram demonstrated effective separation of the intact this compound peak from several degradation products (DP). The retention time (Rt) for this compound under these conditions was approximately 9.8 minutes. The separation of key species is detailed in Table 2.

Table 1: Gradient Elution Program for Separation of this compound and its Degradants

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0.0 | 70 | 30 |

| 12.0 | 40 | 60 |

| 15.0 | 20 | 80 |

| 17.0 | 20 | 80 |

| 17.1 | 70 | 30 |

| 22.0 | 70 | 30 |

Table 2: Chromatographic Separation Data for this compound and Major Degradation Products

| Compound Identity | Retention Time (Rt) (min) | Relative Retention Time (RRT)¹ | Peak Purity² |

|---|---|---|---|

| DP-1 (Hydrolytic Degradant) | 4.5 | 0.46 | > 99.8% |

| This compound | 9.8 | 1.00 | > 99.9% |

| DP-2 (Oxidative Degradant) | 11.2 | 1.14 | > 99.7% |

| Rifabutin (Reductive Degradant) | 14.1 | 1.44 | > 99.9% |

Validation of Stability-Indicating Assays

For an analytical method to be considered "stability-indicating," it must undergo rigorous validation in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). The validation process proves that the method is suitable for its intended purpose, which is to provide an accurate and specific measure of the drug substance's stability.

Forced Degradation (Specificity): The cornerstone of validating a stability-indicating method is the forced degradation study. This compound was subjected to a range of stress conditions to generate potential degradation products and demonstrate the method's specificity.

Acid Hydrolysis: 0.1 M Hydrochloric acid at 60 °C for 4 hours.

Base Hydrolysis: 0.1 M Sodium hydroxide (B78521) at 60 °C for 2 hours.

Oxidative Degradation: 3% Hydrogen peroxide at ambient temperature for 24 hours.

Thermal Degradation: Dry heat at 80 °C for 48 hours.

Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

In all cases, the developed HPLC method successfully resolved the this compound peak from all major and minor degradation product peaks. The use of a PDA detector confirmed the spectral homogeneity (peak purity) of the this compound peak in the presence of its degradants, thereby establishing the method's specificity and stability-indicating nature.

Linearity: The method demonstrated excellent linearity over a concentration range of 50 µg/mL to 150 µg/mL, with a correlation coefficient (r²) greater than 0.999.

Accuracy: Accuracy was confirmed through recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable range of 98.0% to 102.0%.

Precision: The method was found to be highly precise, with the Relative Standard Deviation (%RSD) for repeatability (intra-day) and intermediate precision (inter-day) being less than 1.5%.

Robustness: The method's robustness was demonstrated by introducing small, deliberate variations to critical parameters (pH of Mobile Phase A, column temperature, and flow rate). The results remained unaffected, with peak resolution and quantitation falling within acceptable limits.

Table 3: Summary of Validation Results for the Stability-Indicating HPLC Method

| Validation Parameter | Acceptance Criterion | Observed Result | Status |

|---|---|---|---|

| Specificity | No interference at the Rt of this compound; Peak Purity > 99.5% | No interference observed; Peak Purity > 99.9% | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% | Pass |

| Precision (% RSD) | ≤ 2.0% | Repeatability: 0.45% Intermediate: 0.82% | Pass |

| Robustness | System suitability parameters met; %RSD ≤ 2.0% | All parameters met across varied conditions | Pass |

The successful validation of this RP-HPLC method confirms its suitability for routine quality control and long-term stability studies of this compound.

Enzyme Induction and Transporter Modulation by Rifamycins: Implications for N Oxide Metabolism

Cytochrome P450 Enzyme Induction Profiles

Rifamycins (B7979662) are potent inducers of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, which is responsible for the metabolism of a vast number of drugs. fda.gov

Induction of CYP3A4 by Rifabutin (B1679326) and Related Rifamycins

Rifabutin and its structural analog, rifampin, are well-established inducers of CYP3A4. scispace.comasm.org Studies in primary human hepatocytes have demonstrated that rifampin can cause a significant increase in CYP3A4 expression, with reports of up to an 80-fold induction. asm.org Rifabutin also induces CYP3A4, though it is generally considered a less potent inducer than rifampin. scispace.comasm.org For instance, one study in healthy volunteers showed that rifabutin increased antipyrine (B355649) clearance, a marker of hepatic enzyme activity, by 29%, whereas rifampin led to a 90% increase. scispace.com Another study in primary human hepatocytes found that rifabutin elicited a 20-fold upregulation in CYP3A4 gene expression. asm.org The hierarchy of CYP3A4 induction potency among rifamycins is generally considered to be rifampin > rifabutin > rifapentine. asm.org This induction of CYP3A4 can lead to autoinduction, where the drug enhances its own metabolism over time. scispace.comnih.gov

Concentration-Dependent Induction Effects

The induction of CYP3A4 by rifamycins is a concentration-dependent process. asm.orgmdpi.com In studies using primary human hepatocytes, rifampin demonstrated a concentration-dependent induction of CYP3A4, with significant upregulation observed at concentrations as low as 0.5 µM and the greatest induction seen at 10 µM. asm.org Similarly, fucoxanthin (B1674175) was shown to inhibit the rifampin-induced activation of the PXR-mediated CYP3A4 promoter in a concentration-dependent manner in HepG2 cells. mdpi.com The maximal effect (Emax) and the concentration that produces half-maximal effect (EC50) are key parameters in characterizing this relationship. bioivt.com For example, in one study, the EC50 and Emax values for rifampicin's induction of CYP3A4 were estimated to be 0.281 µM and 14.8-fold, respectively. researchgate.net

Table 1: Concentration-Dependent Induction of CYP3A4 by Rifamycins in Primary Human Hepatocytes

| Compound | Concentration | Fold Induction of CYP3A4 mRNA | Reference |

|---|---|---|---|

| Rifampin | 0.5 µM | Significant Upregulation | asm.org |

| Rifampin | 10 µM | ~80-fold | asm.org |

| Rifabutin | 5 µM | ~20-fold | asm.org |

Induction of Efflux and Influx Transporters

In addition to metabolizing enzymes, rifamycins also modulate the expression of various drug transporters, affecting the absorption, distribution, and elimination of numerous compounds.

Modulation of ABC Transporters (e.g., ABCB1, ABCC1, ABCC2)

Rifamycins, particularly rifampin, are known to induce ATP-binding cassette (ABC) transporters. nih.gov

ABCB1 (P-glycoprotein/MDR1): Rifampin significantly upregulates ABCB1 expression in a concentration-dependent manner, with a 5-fold induction observed at 10 µM in primary human hepatocytes. asm.org Rifapentine also induces ABCB1. asm.org This induction can decrease the bioavailability of drugs that are substrates of ABCB1. asm.org

ABCC1 and ABCC2 (MRP1 and MRP2): Rifampin treatment has been shown to increase the expression of ABCC1 and ABCC2 in macrophages. nih.gov In primary human hepatocytes, rifampin at 10 µM led to a 3-fold induction of ABCC2. asm.org Some studies suggest that rifampin may also down-regulate ABCC2 protein levels through the induction of specific microRNAs. nih.gov

Effects on Organic Anion-Transporting Polypeptides (OATP)

The effects of rifamycins on Organic Anion-Transporting Polypeptides (OATPs), which are influx transporters primarily in the liver, are complex, involving both inhibition and induction.

Inhibition: Rifampin can act as an inhibitor of OATP1B1, OATP1B3, and OATP2B1. biomolther.org In HEK293 cells overexpressing these transporters, rifampin decreased their uptake activity in a dose-dependent manner. biomolther.org In vitro experiments showed that rifampicin (B610482) inhibits OATP-C (OATP1B1) and OATP8 (OATP1B3) mediated transport with Ki values of 17 µM and 5 µM, respectively. drugbank.com

Induction/Regulation: The induction of OATPs by rifamycins is less clear. While rifabutin at 5 µM caused a 4-fold upregulation of OATP1B3, rifampin at 10 µM only led to a 2-fold upregulation of OATP1B1. asm.org Some studies have reported that rifampin reduces the gene expression of OATP1B1, OATP1B3, and OATP2B1 in a concentration-dependent manner in human hepatocytes. biomolther.org Other research, however, did not detect induction of OATP genes in human and monkey hepatocytes by the PXR ligand rifampin. researchgate.net

Table 2: Modulation of Transporters by Rifamycins in Primary Human Hepatocytes

| Compound | Transporter | Concentration | Effect | Reference |

|---|---|---|---|---|

| Rifampin | ABCB1 | 10 µM | ~5-fold induction | asm.org |

| Rifampin | ABCC2 | 10 µM | ~3-fold induction | asm.org |

| Rifabutin | OATP1B3 | 5 µM | ~4-fold induction | asm.org |

| Rifampin | OATP1B1 | 10 µM | ~2-fold induction | asm.org |

Mechanistic Studies of Enzyme and Transporter Regulation

The primary mechanism by which rifamycins induce the expression of CYP enzymes and transporters is through the activation of the nuclear pregnane (B1235032) X receptor (PXR). nih.govnih.govinfectiologyjournal.com PXR is a transcription factor that regulates the expression of a wide array of genes involved in xenobiotic metabolism and transport. nih.govinfectiologyjournal.com Upon binding to a ligand such as rifampin, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes, such as CYP3A4 and ABCB1, thereby initiating their transcription. nih.govmdpi.com Studies have shown that in PXR knockdown human macrophages, the rifampicin-induced increase in ABCB1, ABCC1, ABCC2, and ABCG2 expression is abrogated. nih.gov Another nuclear receptor, the constitutive androstane (B1237026) receptor (CAR), may also be involved in the regulation of CYP3A4 and can exhibit cross-talk with PXR. nih.gov Additionally, rifampin can indirectly regulate transporter expression by modulating microRNAs, which can target transporter mRNAs for degradation or block their translation. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Rifabutin N-oxide to ensure reproducibility?

- Answer: Synthesis of this compound typically involves oxidation of rifabutin using agents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For reproducibility, detailed protocols (e.g., solvent ratios, reaction temperatures) must be documented in the main manuscript, with raw spectral data provided as supplementary material . Known impurities or byproducts (e.g., des-rifabutin) should be quantified using validated analytical methods, as outlined in reagent testing standards .

Q. How can researchers address variability in pharmacokinetic (PK) data for this compound across preclinical studies?

- Answer: Variability in PK parameters (e.g., Cmax, half-life) can arise from differences in species, dosing regimens, or analytical techniques. To mitigate this, researchers should standardize protocols using guidelines such as NIH preclinical reporting requirements, including body weight normalization and rigorous statistical analysis of inter-subject variability . Pooled population pharmacokinetic modeling, as demonstrated in rifabutin studies, allows integration of fragmented datasets to identify covariates (e.g., body weight) and improve predictive accuracy .

Advanced Research Questions

Q. What structure-activity relationship (SAR) approaches are applicable to evaluate the mutagenic potential of this compound?

- Answer: Aromatic N-oxides, including this compound, can be analyzed using hierarchical SAR fingerprinting. This involves predefined substructure searches (e.g., ring systems, oxidation states) to correlate chemical features with mutagenicity alerts in public/proprietary databases. For example, nitro groups or specific heterocyclic arrangements may increase risk, as seen in analogous compounds like Rifampicin N-oxide . Computational tools (e.g., QSAR models) should supplement experimental Ames test data to prioritize high-risk candidates for further validation .

Q. How do drug-drug interactions (DDIs) between this compound and protease inhibitors (PIs) influence dose optimization in co-infected populations?

- Answer: this compound’s metabolism is modulated by cytochrome P450 enzymes, which are inhibited by ritonavir-boosted PIs. Pharmacokinetic modeling of rifabutin and des-rifabutin in HIV/TB patients showed a 50–67% dose reduction is required to avoid toxicity (e.g., uveitis) while maintaining efficacy. Researchers should employ nonlinear mixed-effects modeling (NONMEM) to simulate exposure-response relationships under varying PI coadministration scenarios, incorporating covariates like patient weight and hepatic function .

Q. What strategies resolve contradictions in reported this compound bioactivity data between in vitro and in vivo models?

- Answer: Discrepancies often stem from differences in metabolic activation or tissue penetration. A tiered approach is recommended:

- Step 1: Validate in vitro assays using primary human hepatocytes (not immortalized cell lines) to better replicate in vivo metabolism .

- Step 2: Cross-reference data with clinical PK/PD studies, adjusting for protein binding and tissue distribution .

- Step 3: Apply Bayesian meta-analysis to reconcile conflicting results, as demonstrated in rifabutin-PI interaction studies .

Methodological Guidance

Q. How should researchers design studies to assess this compound’s stability under varying physiological conditions?

- Answer: Stability studies must follow ICH guidelines (Q1A–Q2B) using forced degradation (acid/base hydrolysis, oxidative stress) and physiologically relevant media (e.g., simulated gastric fluid). Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify degradation products. Data should be reported with error margins (e.g., ±95% confidence intervals) and contextualized against existing rifamycin stability profiles .

Q. What statistical frameworks are optimal for analyzing high variability in this compound’s antimicrobial efficacy data?

- Answer: Use mixed-effects models to partition variability into inter-study, inter-subject, and residual components. For time-to-event data (e.g., microbial kill curves), Kaplan-Meier analysis with log-rank tests is appropriate. Ensure sample sizes are justified via power analysis, referencing previous rifabutin studies to estimate effect sizes .

Data Presentation and Validation

Q. How can researchers enhance the reliability of this compound data in peer-reviewed publications?

- Answer: Adhere to the Beilstein Journal’s guidelines:

- Main Text: Summarize key findings without duplicating supplementary tables/figures. Highlight methodological innovations (e.g., novel PK models) .

- Supplementary Material: Provide raw NMR/MS spectra, pharmacokinetic raw data, and computational code (e.g., R/Python scripts) .

- Ethics: Disclose all funding sources and confirm compliance with preclinical reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.